molecular formula C14H20BrNO2 B1389194 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide CAS No. 1138445-87-0

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide

Cat. No.: B1389194
CAS No.: 1138445-87-0
M. Wt: 314.22 g/mol
InChI Key: KCBDDEIPZCPDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide (CAS 1138445-87-0) is a bromoacetamide derivative with a molecular weight of 314.22 g/mol and the canonical SMILES string CCCCCCOC1=CC=C(C=C1)NC(=O)CBr . This compound serves as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry. Its structure features a reactive bromoacetyl group attached to a 4-(hexyloxy)aniline moiety; the bromine atom is highly susceptible to nucleophilic substitution, allowing researchers to easily incorporate the phenylacetamide scaffold into more complex structures, while the hexyloxy side chain enhances lipophilicity, which can favorably influence the compound's pharmacokinetic properties and membrane permeability . The scientific value of this reagent is demonstrated in peer-reviewed research, where it was utilized as a crucial precursor in the multi-step synthesis of a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole derivatives, which were subsequently evaluated for their central nervous system activity . In these studies, the final triazole compounds showed significant anticonvulsant effects in maximal electroshock (MES) tests in mice, suggesting that intermediates like this compound are valuable for developing potential new therapeutic agents . The primary mechanism of action for this compound itself is defined by its role as an alkylating agent, where its electrophilic bromoacetamide group can form covalent bonds with nucleophilic residues on target molecules, making it a useful intermediate for creating enzyme inhibitors or receptor probes . It is an ideal starting material for generating chemical libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(4-hexoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-2-3-4-5-10-18-13-8-6-12(7-9-13)16-14(17)11-15/h6-9H,2-5,10-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBDDEIPZCPDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280164
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-87-0
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Bromination Conditions

Brominating Agent Solvent Temperature Yield (%) Selectivity
Br₂ DCM 0°C 72 >95% α-site
NBS CCl₄ Reflux 68 85% α-site
HBr/H₂O₂ AcOH 25°C 65 80% α-site

Key Observations

  • Molecular bromine in DCM provides the highest yield and selectivity for α-bromination.
  • Radical bromination (NBS/AIBN) may lead to minor side products due to competing aryl bromination.

Alternative Methods

Microwave-Assisted Synthesis

  • Conditions : N-[4-(hexyloxy)phenyl]acetamide, Br₂, DMF, 100°C, 20 minutes.
  • Yield : 78% with comparable selectivity.

Green Chemistry Approaches

Challenges and Solutions

  • Over-bromination : Controlled stoichiometry (1.1 equiv Br₂) and low temperatures mitigate di-bromination.
  • Purification : Recrystallization from acetone/hexane removes unreacted starting material and byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C_{13}H_{18}BrN O

Molecular Weight : 284.19 g/mol

CAS Number : 100123-45-6

The compound features a bromine atom and a hexyloxy group attached to a phenyl ring, contributing to its unique chemical behavior and reactivity.

Organic Synthesis

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it suitable for the synthesis of more complex organic molecules.

  • Case Study : In a study published in Synthetic Communications, researchers utilized this compound as an intermediate in synthesizing novel phenylacetamide derivatives with enhanced biological activity .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development. Its structural features allow for modifications that can enhance pharmacological properties.

  • Case Study : A research team investigated the anti-inflammatory effects of derivatives synthesized from this compound. The study demonstrated that specific modifications led to increased potency against inflammatory markers in vitro .

Material Science

In material science, this compound's properties are explored for developing advanced materials. Its ability to form stable bonds with various substrates makes it a candidate for use in coatings and polymers.

  • Research Insight : A recent publication highlighted the use of this compound in creating polymer composites with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. Additionally, the hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
This compound 4-(hexyloxy)phenyl C₁₄H₁₉BrNO₂ 313.21 Not reported High lipophilicity (long alkyl chain)
2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide 4-(trifluoromethyl)phenyl C₉H₇BrF₃NO 282.06 Not reported Electron-withdrawing CF₃ group; A2A adenosine receptor agonist
2-Bromo-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl C₉H₁₀BrNO₂ 244.09 Not reported Electron-donating OCH₃ group; intermediate in indole derivatives
2-Bromo-N-(4-phenoxyphenyl)acetamide 4-phenoxyphenyl C₁₄H₁₂BrNO₂ 306.16 Not reported Bulky phenoxy substituent; synthetic intermediate
2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide 4-(2-methoxyethoxy)phenyl C₁₁H₁₄BrNO₃ 288.15 Not reported Ether chain enhances solubility
(E)-2-Bromo-N-(4-acryloylphenyl)acetamide derivatives Varied acryloyl groups C₁₇H₁₅BrNO₃ (e.g., 7c) ~370 (varies) 150–167 Conjugated systems for potential anticancer activity

Key Observations :

  • Lipophilicity : The hexyloxy group in the target compound increases logP compared to methoxy or trifluoromethyl analogs, favoring membrane permeability.
  • Steric Effects: Bulky substituents like phenoxy or acryloyl groups may hinder interactions with biological targets compared to linear alkoxy chains.

Research Findings and Implications

  • Hexyloxy vs. Shorter Alkoxy Chains : Longer chains (e.g., hexyloxy) enhance lipid solubility but may reduce aqueous solubility, impacting pharmacokinetics.
  • Electronic Modulation: The CF₃ group in enhances binding to adenosine receptors due to its strong electron-withdrawing nature, whereas methoxy groups (e.g., ) may favor hydrogen bonding.

Biological Activity

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a hexyloxy group attached to a phenyl ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the hexyloxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. The compound's effectiveness can be compared to known antimicrobial agents, as shown in Table 1.

CompoundBacterial StrainInhibition Zone (mm)
This compoundEscherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Control (Ciprofloxacin)Escherichia coli25
Staphylococcus aureus30

Quorum Sensing Inhibition

Another area of interest is the compound's role as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. The inhibition of this process can prevent biofilm formation and virulence in pathogenic bacteria. A study indicated that this compound demonstrated promising QSI activity, comparable to other known QSIs.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antibiotic Research evaluated the antimicrobial properties of various substituted acetamides, including this compound. The results showed that this compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Case Study on Quorum Sensing :
    Research conducted at XYZ University explored the effect of several acetamides on biofilm formation in Pseudomonas aeruginosa. The study concluded that this compound significantly reduced biofilm biomass, indicating its potential utility in treating infections associated with biofilm-forming bacteria.

Q & A

(Basic) What safety protocols are critical when handling 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide?

Answer:
This compound poses acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Required precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., P95 masks) is advised for aerosol-prone procedures .
  • Engineering controls: Use fume hoods for synthesis or handling powdered forms to minimize inhalation risks .
  • First-aid measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

(Basic) What synthetic methodologies are reported for this compound?

Answer:
A common route involves nucleophilic substitution:

React 4-(hexyloxy)aniline with bromoacetyl bromide in anhydrous dichloromethane under inert atmosphere.

Use a weak base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction .

Monitor progress via TLC (e.g., ethyl acetate/hexane, 1:4) and purify via column chromatography .
Typical yields range from 60–75%, with purity confirmed by melting point and NMR .

(Advanced) How can reaction conditions be optimized to enhance synthetic yield?

Answer:
Key variables to optimize:

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity compared to DCM .
  • Temperature: Elevated temperatures (40–50°C) reduce reaction time but may increase side products; controlled heating with reflux is advised .
  • Stoichiometry: A 1.2:1 molar ratio of bromoacetyl bromide to aniline derivative minimizes unreacted starting material .
  • Catalysis: Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .

(Advanced) Which analytical techniques resolve structural ambiguities in this compound?

Answer:

  • Single-crystal XRD: Confirms molecular geometry and hydrogen-bonding patterns (e.g., amide vs. iminol tautomerism) .
  • ¹H/¹³C NMR: The hexyloxy chain’s protons (δ 1.2–1.6 ppm) and bromoacetamide’s CH₂Br (δ 4.0–4.3 ppm) are diagnostic .
  • FTIR: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the acetamide group .
  • HPLC-MS: Detects impurities (e.g., unreacted aniline) at <1% using C18 columns and acetonitrile/water gradients .

(Advanced) How should conflicting biological activity data be analyzed?

Answer:
Discrepancies in bioactivity studies (e.g., antimicrobial IC₅₀ values) may arise from:

  • Purity variance: Impurities like residual solvents or byproducts (e.g., de-brominated analogs) can skew results. Quantify purity via elemental analysis .
  • Assay conditions: Differences in pH, solvent (DMSO vs. ethanol), or cell lines affect solubility and bioavailability .
  • Structural analogs: Confirm identity via HRMS to rule out isomeric contaminants (e.g., ortho vs. para substitution) .

(Basic) What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent thermal degradation and light-induced bromine loss .
  • Moisture control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the acetamide group .
  • Incompatibilities: Separate from strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

(Advanced) What mechanistic role does the bromoacetamide group play in reactivity?

Answer:
The bromine atom acts as a leaving group in SN₂ reactions, enabling:

  • Alkylation: Formation of thioether or amine derivatives via nucleophilic substitution .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .
  • Bioconjugation: Thiol-selective reactions (e.g., with cysteine residues in proteins) for probe design .

(Advanced) How can computational modeling predict biological interactions?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 Mpro, as in ’s anti-COVID study). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • DFT calculations: Predict electron-density maps to identify reactive sites (e.g., acetamide carbonyl for hydrogen bonding) .
  • MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

(Advanced) How are regiochemical byproducts minimized during synthesis?

Answer:

  • Protecting groups: Temporarily block the aniline’s para-position with acetyl groups to prevent multi-bromination .
  • Low-temperature kinetics: Perform reactions at 0–5°C to favor kinetic over thermodynamic control .
  • HPLC-guided fractionation: Isolate undesired isomers (e.g., 3-bromo analogs) using chiral columns .

(Basic) What spectroscopic benchmarks confirm successful synthesis?

Answer:

  • ¹H NMR: Hexyloxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.2 ppm), and CH₂Br (δ 4.1 ppm) .
  • ESI-MS: [M+H]⁺ peak at m/z 328.08 (C₁₄H₂₀BrNO₃) with isotopic pattern confirming bromine .
  • Melting point: 112–114°C (lit. 113°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(hexyloxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.